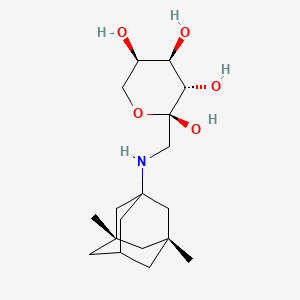
Memantine Fructosyl Conjugate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Memantine Fructosyl Conjugate is a compound formed by the conjugation of memantine, a well-known NMDA receptor antagonist, with a fructose molecule. Memantine is primarily used in the treatment of Alzheimer’s disease due to its ability to modulate glutamatergic neurotransmission. The conjugation with fructose aims to enhance the pharmacokinetic properties and therapeutic efficacy of memantine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Memantine Fructosyl Conjugate typically involves the conjugation of memantine with a fructose molecule through a glycosidic bond. This can be achieved using enzymatic or chemical methods. One common approach is the use of β-fructofuranosidase from Schwanniomyces occidentalis, which facilitates the transfructosylation reaction . The reaction conditions often include an aqueous medium, a suitable buffer, and controlled temperature and pH to optimize the yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using immobilized enzymes to enhance efficiency and reduce costs. The process can be scaled up by optimizing reaction parameters such as enzyme concentration, substrate ratio, and reaction time.
化学反応の分析
Types of Reactions: Memantine Fructosyl Conjugate can undergo various chemical reactions, including:
Oxidation: The fructose moiety can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the fructose moiety can yield sugar alcohols.
Substitution: The glycosidic bond can be cleaved under acidic or enzymatic conditions to release memantine and fructose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and hydrogenation catalysts are often used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can facilitate the cleavage of the glycosidic bond.
Major Products:
Oxidation: Carboxylic acids derived from fructose.
Reduction: Sugar alcohols such as sorbitol.
Substitution: Free memantine and fructose.
科学的研究の応用
Memantine Fructosyl Conjugate has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its potential neuroprotective effects and ability to modulate neurotransmission.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its enhanced pharmacokinetic properties.
作用機序
The mechanism of action of Memantine Fructosyl Conjugate involves the modulation of NMDA receptors by memantine. Memantine acts as an uncompetitive antagonist at NMDA receptors, preventing excessive calcium influx and excitotoxicity . The fructose moiety may enhance the bioavailability and stability of memantine, improving its therapeutic efficacy.
類似化合物との比較
Memantine Hydrochloride: The standard form of memantine used in clinical practice.
H-4-F-Phe-memantine: A memantine derivative with enhanced neuroprotective effects.
H-Tyr-memantine: Another memantine derivative with similar bioactivities.
Uniqueness: Memantine Fructosyl Conjugate is unique due to its conjugation with fructose, which may offer improved pharmacokinetic properties and therapeutic benefits compared to other memantine derivatives. The fructose moiety can enhance solubility, stability, and bioavailability, making it a promising candidate for further research and development.
特性
分子式 |
C18H31NO5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-2-[[[(3S,5R)-3,5-dimethyl-1-adamantyl]amino]methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C18H31NO5/c1-15-3-11-4-16(2,7-15)9-17(5-11,8-15)19-10-18(23)14(22)13(21)12(20)6-24-18/h11-14,19-23H,3-10H2,1-2H3/t11?,12-,13-,14+,15-,16+,17?,18+/m1/s1 |
InChIキー |
HMCNAIFDPRAZKO-FIWMVBPPSA-N |
異性体SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)NC[C@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)C |
正規SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC4(C(C(C(CO4)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



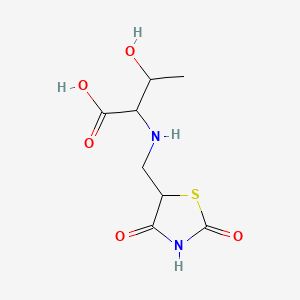
![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)

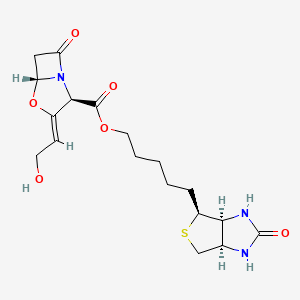
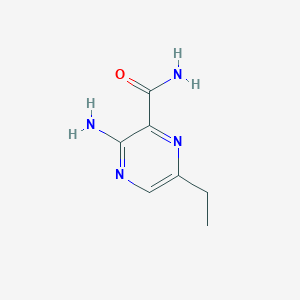
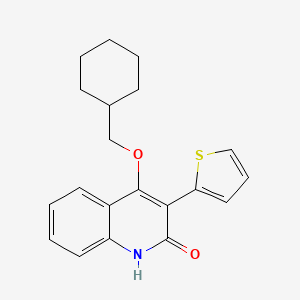
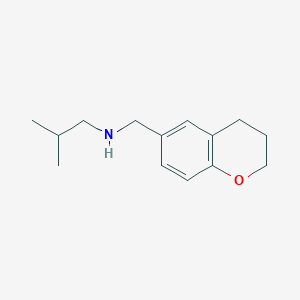
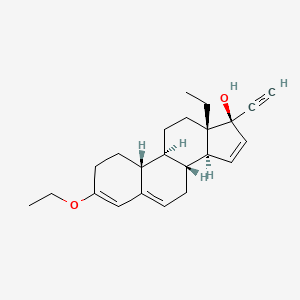
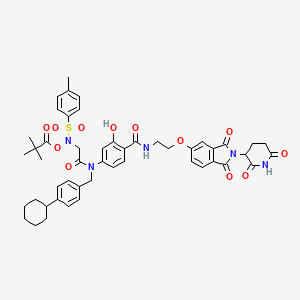
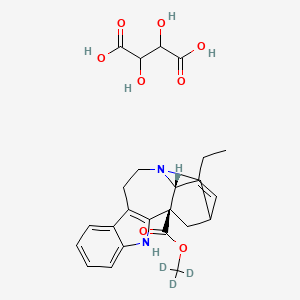
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
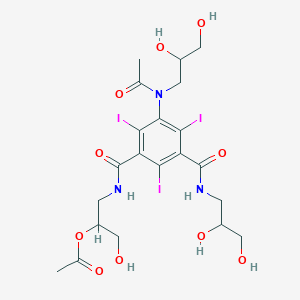
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
